molecular formula C28H26N2O5S B11052475 2-thioxo-1-(5-O-tritylpentofuranosyl)-2,3-dihydropyrimidin-4(1H)-one

2-thioxo-1-(5-O-tritylpentofuranosyl)-2,3-dihydropyrimidin-4(1H)-one

Cat. No. B11052475
M. Wt: 502.6 g/mol
InChI Key: DPTFURUZUAETMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Thioxo-1-(5-O-tritylpentofuranosyl)-2,3-dihydropyrimidin-4(1H)-one: is a synthetic compound that belongs to the class of dihydropyrimidinones. This compound is characterized by the presence of a thioxo group at the second position and a pentofuranosyl group at the first position of the dihydropyrimidinone ring. The trityl group attached to the pentofuranosyl moiety provides additional stability and protection during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-thioxo-1-(5-O-tritylpentofuranosyl)-2,3-dihydropyrimidin-4(1H)-one typically involves the following steps:

    Formation of the Pentofuranosyl Intermediate: The pentofuranosyl moiety is synthesized by reacting a suitable sugar derivative with trityl chloride in the presence of a base such as pyridine. This reaction yields the 5-O-tritylpentofuranosyl intermediate.

    Formation of the Dihydropyrimidinone Ring: The dihydropyrimidinone ring is formed by reacting the pentofuranosyl intermediate with thiourea and a suitable aldehyde or ketone under acidic or basic conditions. This step involves cyclization and condensation reactions.

    Thioxo Group Introduction: The thioxo group is introduced by treating the dihydropyrimidinone intermediate with a sulfurizing agent such as Lawesson’s reagent or phosphorus pentasulfide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the dihydropyrimidinone ring, converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trityl-protected pentofuranosyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Hydroxyl derivatives of the dihydropyrimidinone ring.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-thioxo-1-(5-O-tritylpentofuranosyl)-2,3-dihydropyrimidin-4(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, the compound is explored for its potential therapeutic properties. Its interactions with biological targets suggest possible applications in the treatment of diseases such as cancer and viral infections.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale production processes.

Mechanism of Action

The mechanism of action of 2-thioxo-1-(5-O-tritylpentofuranosyl)-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and disrupting biochemical pathways. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2-Thioxo-1-(5-O-tritylpentofuranosyl)-2,3-dihydropyrimidin-4(1H)-one: shares similarities with other dihydropyrimidinones, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the trityl-protected pentofuranosyl moiety. This structural feature provides enhanced stability and reactivity, making it distinct from other dihydropyrimidinones.

properties

IUPAC Name

1-[3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O5S/c31-23-16-17-30(27(36)29-23)26-25(33)24(32)22(35-26)18-34-28(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-17,22,24-26,32-33H,18H2,(H,29,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTFURUZUAETMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)N5C=CC(=O)NC5=S)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.